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Compound of Interest

Compound Name: 7-Oxa-1-azaspiro[3.5]nonan-2-one

CAS No.: 178242-92-7

Cat. No.: B599711

Get Quote

The β-lactam ring is a cornerstone of medicinal chemistry, most famously embodied in the

penicillin and cephalosporin classes of antibiotics.[1] Beyond their antibacterial prowess, β-

lactam derivatives have shown a wide array of biological activities, including roles as

cholesterol absorption inhibitors, and anticancer and antidiabetic agents.[1][2] A particularly

compelling evolution in this scaffold is the incorporation of a spirocyclic junction. Spiro-β-

lactams, such as the target molecule 7-Oxa-1-azaspiro[3.5]nonan-2-one, possess a rigid,

three-dimensional architecture emanating from the shared quaternary spiro-carbon.[3] This

defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological

targets, offering a distinct advantage over conformationally flexible or "flat" molecules.[3][4]

The inclusion of an oxa-heteroatom within the spirocyclic system, as in the tetrahydropyran ring

of the target molecule, introduces polarity and potential hydrogen bond accepting capabilities,

further diversifying the accessible chemical space for drug design. This application note details

a robust, step-by-step protocol for the synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one via the

celebrated Staudinger [2+2] ketene-imine cycloaddition, a powerful and versatile method for

constructing the strained four-membered β-lactam ring.[2][5]
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Overall Synthetic Strategy
The synthesis is designed as a two-step sequence. The first step involves the formation of an

imine intermediate from a commercially available ketone. The second, key step is the [2+2]

cycloaddition of this imine with a ketene, generated in situ, to construct the final spiro-β-lactam

product.
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Caption: Proposed two-step synthesis of 7-Oxa-1-azaspiro[3.5]nonan-2-one.

Experimental Protocols
This protocol is designed for execution by trained chemists in a well-equipped organic

synthesis laboratory. All operations should be conducted in a fume hood, and appropriate

personal protective equipment (PPE) must be worn.

Part 1: Synthesis of N-Benzylidenetetrahydro-4H-pyran-
4-imine
Rationale: This step is a classic condensation reaction to form the imine, which is one of the

two key components for the subsequent cycloaddition.[6] Using a Dean-Stark apparatus is

critical to drive the equilibrium towards the product by removing the water byproduct.

Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in a

later step via hydrogenolysis if the unsubstituted lactam is desired.
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Materials:

Tetrahydro-4H-pyran-4-one

Benzylamine

Toluene

Magnesium sulfate (anhydrous)

Equipment:

Round-bottom flask

Dean-Stark apparatus

Condenser

Heating mantle with magnetic stirrer

Rotary evaporator

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-

4-one (1.0 eq).

Add toluene to the flask to create an approximately 0.5 M solution.

Add benzylamine (1.05 eq) to the solution.

Assemble the Dean-Stark apparatus and condenser on the flask.

Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection

of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when no

more water is collected.

Cool the reaction mixture to room temperature.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

toluene.

The resulting crude oil is the desired imine. It can be used in the next step without further

purification. For long-term storage, it can be purified by vacuum distillation, though this is

often unnecessary.

Part 2: Synthesis of 1-Benzyl-7-oxa-1-
azaspiro[3.5]nonan-2-one
Rationale: This is the core Staudinger [2+2] cycloaddition step.[5][7] The ketene is generated in

situ from acetyl chloride and a tertiary amine base, triethylamine.[8] This highly reactive

intermediate is immediately trapped by the imine. The reaction is performed at low temperature

to control the exothermic ketene formation and improve selectivity. Anhydrous conditions are

essential as ketenes readily react with water.

Materials:

N-Benzylidenetetrahydro-4H-pyran-4-imine (from Part 1)

Acetyl chloride

Triethylamine (distilled)

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Equipment:
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Three-neck round-bottom flask

Addition funnels (2)

Magnetic stirrer and stir bar

Inert atmosphere setup (Nitrogen or Argon)

Ice bath

Separatory funnel

Rotary evaporator

Glassware for column chromatography

Procedure:

Set up a three-neck flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stir

bar, a thermometer, and two addition funnels.

Dissolve the crude imine (1.0 eq) from Part 1 in anhydrous DCM and add it to the reaction

flask.

Add freshly distilled triethylamine (1.5 eq) to the imine solution.

Cool the flask to 0 °C using an ice bath.

In one addition funnel, place a solution of acetyl chloride (1.2 eq) in anhydrous DCM.

Add the acetyl chloride solution dropwise to the stirred, cooled imine/triethylamine mixture

over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for an additional 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
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Upon completion, cool the mixture again to 0 °C and slowly quench by adding saturated

sodium bicarbonate solution.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl

acetate gradient to elute the final product.[2]

Mechanism of the Staudinger Cycloaddition
The Staudinger synthesis proceeds via a two-step mechanism. The first step involves a

nucleophilic attack by the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.

This forms a zwitterionic intermediate. The second step is a conrotatory electrocyclic ring

closure of this intermediate to form the four-membered β-lactam ring.[7][9] The stereochemical

outcome (cis vs. trans) can be influenced by the substituents and reaction conditions, which

affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate.[7]
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Note: Yields are estimates based on similar reactions reported in the literature and may require

optimization.

Experimental Workflow Visualization
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Caption: Workflow for the synthesis and purification of the target molecule.

Product Characterization: A Self-Validating System
Confirmation of the successful synthesis of 1-Benzyl-7-oxa-1-azaspiro[3.5]nonan-2-one relies

on standard spectroscopic methods. The data obtained should be consistent with the proposed

structure.

FT-IR Spectroscopy: The most telling signal will be a strong absorption band for the β-lactam

carbonyl (C=O) stretch, expected in the range of 1740-1770 cm⁻¹.[10][11] The

disappearance of the imine C=N stretch (around 1640 cm⁻¹) from the starting material is also

indicative of a successful reaction.

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the protons on

the β-lactam ring, typically appearing as diastereotopic protons. The signals corresponding

to the benzyl group and the tetrahydropyran ring should also be present and well-resolved.
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¹³C NMR Spectroscopy: A key signal will be the resonance of the β-lactam carbonyl carbon,

expected around 165-175 ppm. The spiro-carbon will also have a characteristic chemical

shift.

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the

molecule, confirming its elemental composition.

By adhering to this detailed protocol and confirming the product's identity with the above

analytical techniques, researchers can reliably synthesize 7-Oxa-1-azaspiro[3.5]nonan-2-one
for further investigation in drug development and medicinal chemistry programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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